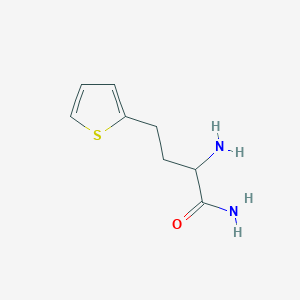
(2R)-4-bromobutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-bromobutan-2-amine is an organic compound with the molecular formula C4H10BrN. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-bromobutan-2-amine typically involves the bromination of butan-2-amine. One common method is the reaction of butan-2-amine with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors where the bromination reaction is carried out under controlled conditions to maximize yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4-bromobutan-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of butan-2-ol.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form butan-2-amine, removing the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Butan-2-ol.
Oxidation: Imines or nitriles.
Reduction: Butan-2-amine.
Aplicaciones Científicas De Investigación
(2R)-4-bromobutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-4-bromobutan-2-amine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the amine group can act as a nucleophile. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and the presence of other reagents.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-4-bromobutan-2-amine: The enantiomer of (2R)-4-bromobutan-2-amine, with similar chemical properties but different biological activity due to its chiral nature.
Butan-2-amine: Lacks the bromine atom, resulting in different reactivity and applications.
4-bromobutan-1-amine: The bromine atom is located at a different position, leading to variations in chemical behavior and reactivity.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological molecules and different reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.
Propiedades
Fórmula molecular |
C4H10BrN |
|---|---|
Peso molecular |
152.03 g/mol |
Nombre IUPAC |
(2R)-4-bromobutan-2-amine |
InChI |
InChI=1S/C4H10BrN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3/t4-/m1/s1 |
Clave InChI |
OKRCTNSULKABMB-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](CCBr)N |
SMILES canónico |
CC(CCBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


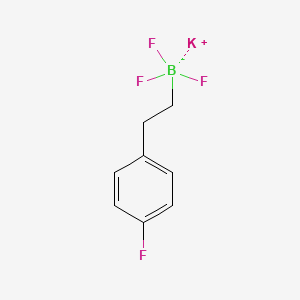
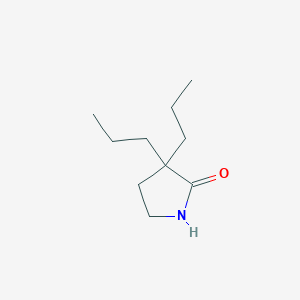
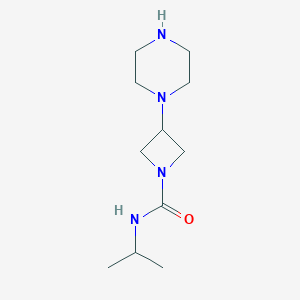
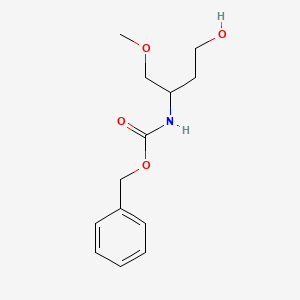
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
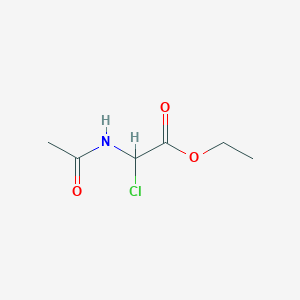
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)

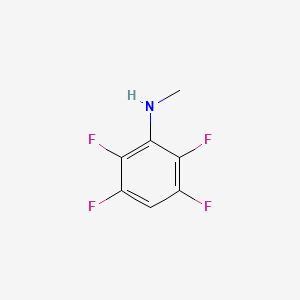
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
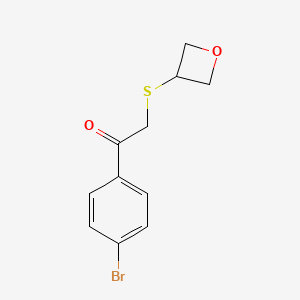
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
